
N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
3-Chloro-4-methylphenyl isocyanate may be used in the synthesis of the following urea compounds: 1- (1- (1-adamantyl)methyl)-3- (3-chloro-4-methylphenyl)urea, 1- (3-chloro-4-methylphenyl)-3-heptylurea, 1- (3-chloro-4-methylphenyl)-3-cyclooctylurea, 1- (3-chloro-4-methylphenyl)-3- (3-fluorobenzyl)urea, 1- (3-chloro-4-methylphenyl)-3- (4-phenylbutan-2-yl)urea .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylphenyl isocyanate is represented by the linear formula: ClC6H3(CH3)NCO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.59, a refractive index n20/D of 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.). It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on derivatives similar to N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide indicates potential antitumor applications. For instance, studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, highlighting the role of such compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Agents
Another application of structurally related compounds is in the development of antibacterial agents. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, suggesting the importance of such structures in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Inflammatory Activity
Compounds with a similar structural framework have been explored for their anti-inflammatory activity. Research into derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory effects, providing a foundation for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer Activities
Further emphasizing the potential medical applications, some synthesized compounds structurally related to the original chemical of interest exhibited reasonable anticancer activity against a variety of cancer types, particularly melanoma-type cell lines. This underscores the importance of such compounds in ongoing cancer research (Duran & Demirayak, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-5-6-14(10-16(12)20)22-17(24)11-25-18-21-7-8-23(18)15-4-2-3-13(19)9-15/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFOVDKQRDNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid](/img/structure/B2435580.png)
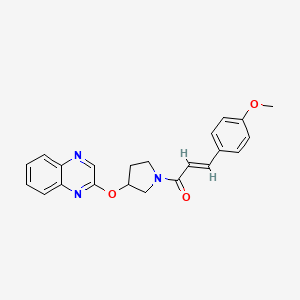
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2435584.png)


![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2435590.png)
![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2435591.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2435593.png)
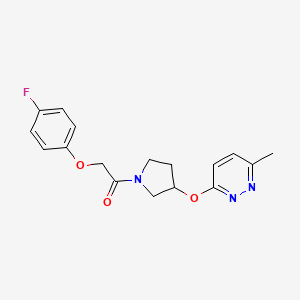
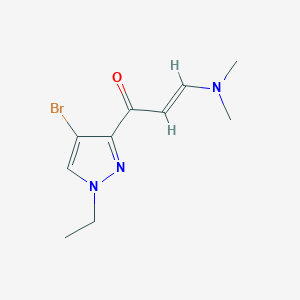
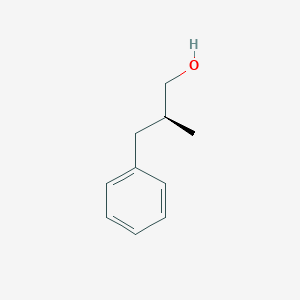
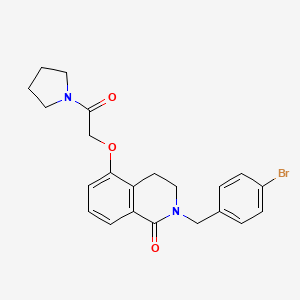
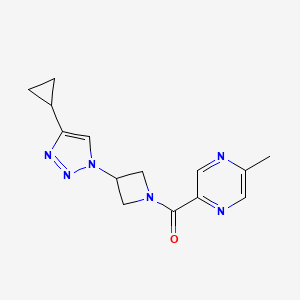
![13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2435603.png)